molecular formula C11H13ClF3N3 B1433860 1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine CAS No. 1432053-92-3

1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine

Cat. No.: B1433860
CAS No.: 1432053-92-3
M. Wt: 279.69 g/mol
InChI Key: DVZOGENVNAKVSS-UHFFFAOYSA-N
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Description

1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine is a useful research compound. Its molecular formula is C11H13ClF3N3 and its molecular weight is 279.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3/c1-17-2-4-18(5-3-17)10-7-8(11(13,14)15)6-9(12)16-10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZOGENVNAKVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176437
Record name 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432053-92-3
Record name 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C12H13ClF3N3
  • Molecular Weight : 275.7 g/mol
  • SMILES Notation : C1CN(CC1)C2=C(C=CC=N2)ClC(F)(F)F

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on different cell lines and its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and pathways within bacterial cells. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites.

Study 1: Antichlamydial Activity

A study focused on the synthesis and biological evaluation of piperazine derivatives found that compounds similar to this compound exhibited moderate antichlamydial activity. The study highlighted the importance of structural modifications in enhancing efficacy against Chlamydia trachomatis.

Study 2: Antitumor Activity

Another significant area of research involves the compound's antitumor properties. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10

Pharmacokinetics

Pharmacokinetic studies have shown that compounds with similar structures exhibit favorable absorption and distribution profiles, suggesting potential for oral bioavailability. The presence of the piperazine moiety contributes to its metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine
Reactant of Route 2
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1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.